1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Description
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is an organoboron compound featuring an imidazole core substituted with an ethyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) moiety at the 4-position. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science for constructing carbon-carbon bonds . The ethyl group enhances solubility in organic solvents, while the boronate ester enables participation in transition-metal-catalyzed reactions .
Properties
Molecular Formula |
C11H19BN2O2 |
|---|---|
Molecular Weight |
222.09 g/mol |
IUPAC Name |
1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole |
InChI |
InChI=1S/C11H19BN2O2/c1-6-14-7-9(13-8-14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3 |
InChI Key |
LGGFSKAHZOKPJT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can be synthesized through a multi-step process involving the following key steps:
Formation of the imidazole ring: This can be achieved by reacting ethylamine with glyoxal and ammonium acetate under reflux conditions.
Introduction of the boronic ester group: The imidazole derivative is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Hydrolysis: The boronic ester can be hydrolyzed to yield the free boronic acid.
Common Reagents and Conditions
Palladium catalysts: Tetrakis(triphenylphosphine)palladium(0) is commonly used.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: N,N-dimethylformamide (DMF), ethanol, water.
Major Products
Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds.
Oxidation: Produces boronic acids.
Hydrolysis: Produces boronic acids.
Scientific Research Applications
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals through the formation of carbon-carbon bonds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole primarily involves its role as a boronic ester in chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various chemical transformations. In Suzuki-Miyaura cross-coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Substituent Position and Reactivity
The position of the boronate ester on the imidazole ring significantly impacts reactivity and applications. For example:
Heterocycle Variations
Compounds with alternative heterocycles demonstrate divergent properties:
- 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (C12H17BN2O3) substitutes imidazole with pyrazole, altering hydrogen-bonding capabilities and aromaticity. Pyrazole derivatives often exhibit enhanced thermal stability, making them suitable for high-temperature reactions .
- 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole incorporates a fused benzene ring, increasing molecular weight (496.41 g/mol) and π-conjugation, which may enhance applications in optoelectronics .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : Microwave-assisted Suzuki coupling () offers faster reaction times (60 minutes) compared to traditional methods but may yield mixtures requiring purification .
- Stability : Pyrazole analogs () are reported as stable liquids, whereas imidazole boronate esters may crystallize, impacting handling in industrial processes .
Q & A
Q. Example Reaction Setup
| Component | Details | Reference |
|---|---|---|
| Catalyst | XantPhos Pd G3 | |
| Boronic ester | Pre-synthesized dioxaborolane | |
| Solvent | DMF | |
| Yield | ~10–60% (varies with substituents) |
How can researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?
Basic
Multi-modal characterization is critical:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Look for imidazole ring protons (δ 7.0–8.5 ppm) and ethyl/dioxaborolan methyl groups (δ 1.0–1.5 ppm) .
- ²D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns for boron .
- IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and imidazole C=N (~1600 cm⁻¹) validate functional groups .
Q. Advanced
- X-ray Crystallography : Use SHELXL for refinement to resolve steric clashes caused by the ethyl/dioxaborolan groups .
- HPLC-Purity Analysis : NP-HPLC (normal-phase) with 2-propanol/hexane eluents detects impurities (<2%) .
What are common challenges in crystallizing this compound, and how can they be addressed using modern refinement software?
Q. Advanced
- Steric Hindrance : The ethyl and dioxaborolan groups create disordered crystal packing. Use SHELXL with TWIN/BASF commands to model partial occupancy .
- Data Contradictions : If refinement residuals (R-factor > 5%) arise, cross-validate with DFT-optimized geometries (Gaussian 16) to identify mismatches .
Q. Example Refinement Workflow
| Step | Tool/Parameter | Outcome |
|---|---|---|
| Data Integration | SAINT | Reduce noise |
| Absorption Correction | SADABS | Improve data completeness |
| Refinement | SHELXL (TWIN/BASF) | Final R₁ < 3% |
How does steric hindrance from the ethyl and dioxaborolan groups affect its reactivity in cross-coupling reactions?
Q. Advanced
Q. Mitigation Strategies
| Challenge | Solution | Reference |
|---|---|---|
| Slow transmetallation | High-temperature (100°C) | |
| Protodeboronation | Cs₂CO₃ (pH > 10) |
What strategies optimize the Suzuki-Miyaura coupling efficiency when using this compound as a boronic ester reagent?
Q. Advanced
Q. Case Study
| Condition | Outcome | Reference |
|---|---|---|
| Pd(OAc)₂/DavePhos | 75% yield (biaryl product) | |
| DMF (anhydrous) | Reduced hydrolysis |
How can conflicting NMR data be resolved when impurities are present in synthesized batches?
Q. Methodological Approach
- 2D NMR (HSQC, HMBC) : Assigns ambiguous protons (e.g., imidazole C-H vs. ethyl CH₂) .
- DOSY NMR : Differentiates impurities by molecular weight .
- Prep-HPLC : Isolate pure fractions using C18 columns (MeCN/water gradient) .
Q. Example Impurity Profile
| Impurity Source | Diagnostic Signal | Resolution |
|---|---|---|
| Unreacted boronic acid | δ 7.8 ppm (aryl B-OH) | Acidic wash (HCl) |
| Pd residues | Black precipitate | Filtration (Celite) |
What are the implications of varying solvent polarities on the stability of the dioxaborolan moiety during reactions?
Q. Advanced
Q. Stability Data
| Solvent | Half-life (25°C) | Reference |
|---|---|---|
| DMF | 48 hours | |
| Toluene | >1 week |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
